molecular formula C11H12ClNO4 B3116785 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid CAS No. 2197685-82-6

2-(tert-Butoxycarbonyl)-6-chloronicotinic acid

Cat. No. B3116785
CAS RN: 2197685-82-6
M. Wt: 257.67
InChI Key: SZZSZLGCUSJQEP-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is commonly used in organic chemistry, particularly in peptide synthesis . It serves as a protecting group for amines, preventing them from reacting until the desired moment. The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Synthesis Analysis

The Boc group can be attached to amino acids or peptides through a reaction with a Boc-protected amino acid . This process is often used in peptide synthesis .


Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

The Boc group can be removed from a compound through a reaction with an acid, such as trifluoroacetic acid (TFA) . This process is often used in peptide synthesis to remove protecting groups at the desired stage .

Scientific Research Applications

Synthesis of Aminonicotinic Acid Esters

2-(tert-Butoxycarbonyl)-6-chloronicotinic acid is utilized in the synthesis of aminonicotinic acid esters, contributing to the field of heterocyclic chemistry. This process involves transforming chloronicotinic acids into their corresponding tert-butyl esters of aminonicotinic acids without the need for intermediate purification, showcasing a streamlined approach to synthesizing these compounds (Wright, 2012).

Chelator Synthesis

The compound serves as a precursor in the synthesis of bifunctional chelators. For instance, 6-BOC-hydrazinopiridin-3-carboxylic acid, a derivative of chloronicotinic acid, is synthesized through a series of reactions involving di-tert-buty dicarbonate. This intermediate plays a crucial role in forming chelators, highlighting its significance in chemical synthesis (Guangming & Guiling, 2002).

Structural Studies and Solid-Liquid Equilibrium

Research has also focused on understanding the structural and solubility characteristics of chloronicotinic acids, including 6-chloronicotinic acid. Studies involve Hirshfeld surface analysis, dipole moment calculations, and solubility analysis in various solvents, providing insights into the physical chemistry of these compounds (Guo et al., 2021).

N-tert-Butoxycarbonylation

This compound is also involved in the N-tert-butoxycarbonylation of amines, a critical reaction in organic synthesis. This process is facilitated by efficient and environmentally friendly catalysts, underscoring the compound's utility in synthesizing protected amines (Heydari et al., 2007).

Enzymatic Transformation

In the field of biotechnology, 2-chloronicotinic acid, closely related to this compound, is transformed by specific strains like Rhodococcus erythropolis. This process is vital for producing key precursors used in synthesizing pesticides and medicines, demonstrating the compound's application in biocatalysis (Jin et al., 2011).

Future Directions

The use of Boc-protected amino acids and peptides is a well-established technique in peptide synthesis . Future research may focus on developing new methods for attaching and removing the Boc group, or on exploring new applications for Boc-protected compounds .

properties

IUPAC Name

6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)8-6(9(14)15)4-5-7(12)13-8/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZSZLGCUSJQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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